![molecular formula C20H19ClN2O4 B2718230 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one CAS No. 1401600-31-4](/img/structure/B2718230.png)
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-014699, and it belongs to the class of pyridazinone derivatives.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one involves the inhibition of PARP activity. PARP is an enzyme that plays a crucial role in DNA repair. When DNA damage occurs, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. Inhibition of PARP activity leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one can inhibit the migration and invasion of cancer cells, ultimately leading to the suppression of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments is its potent antitumor activity against various types of cancer. Additionally, this compound has shown low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of this compound in combination with other cancer treatments. Furthermore, research is needed to explore the potential applications of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one involves several steps. The first step is the reaction of 4-chloroaniline with 2,3,4-trimethoxybenzaldehyde in the presence of acetic acid to form 4-(2,3,4-trimethoxybenzyl)aniline. The second step involves the reaction of 4-(2,3,4-trimethoxybenzyl)aniline with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(2,3,4-trimethoxybenzyl)carbamate. The final step is the reaction of ethyl 4-(2,3,4-trimethoxybenzyl)carbamate with 2-chloro-5-nitropyridazine in the presence of potassium carbonate to form 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one.
Scientific Research Applications
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has shown promising results in various scientific research applications. One of the primary applications of this compound is in cancer research. Studies have shown that 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has potent antitumor activity against various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. This compound works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-9-6-13(18(26-2)19(17)27-3)10-14-11-16(22-23-20(14)24)12-4-7-15(21)8-5-12/h4-9,11H,10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDUIFQSMIEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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